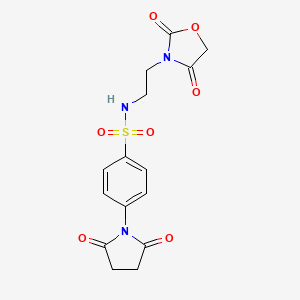
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15N3O7S and its molecular weight is 381.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to two cyclic moieties: a dioxooxazolidine and a dioxopyrrolidine. This structural complexity may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O5S |
| Molecular Weight | 348.36 g/mol |
| CAS Number | Not available |
| Melting Point | Not specified |
The biological activity of sulfonamides, including this compound, often involves inhibition of specific enzymes or pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism can be extrapolated to potential anticancer activities by targeting similar pathways in tumor cells.
Anticancer Activity
Recent studies have evaluated various sulfonamide derivatives for their anticancer properties. For instance, compounds similar in structure to this compound have demonstrated significant antiproliferative effects against a range of cancer cell lines.
-
In Vitro Studies :
- A study involving sulfonamides showed that certain derivatives exhibited growth inhibition against the NCI-60 cancer cell line panel with GI50 values indicating potent activity against leukemia and solid tumors .
- The compound's structural features may enhance its interaction with target enzymes involved in cancer cell proliferation.
- Case Study :
Anti-inflammatory Activity
Sulfonamides have also been investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Compounds structurally similar to this compound have shown COX-2 inhibitory activity ranging from 30% to 50% at concentrations around 20 µM .
Safety and Toxicity
Safety data for sulfonamide compounds indicate potential skin and eye irritation as common adverse effects. Proper handling precautions are recommended when working with these compounds in laboratory settings .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S/c19-12-5-6-13(20)18(12)10-1-3-11(4-2-10)26(23,24)16-7-8-17-14(21)9-25-15(17)22/h1-4,16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMWQHCIZBHNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













